molecular formula C16H22N6O3S2 B2421786 N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1170910-51-6

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2421786
CAS RN: 1170910-51-6
M. Wt: 410.51
InChI Key: ADQKDWWNJDTFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on related heterocyclic compounds such as 1,3,4-thiadiazoles and pyrazoles reveals their importance in synthesizing novel agents with potential anti-inflammatory, analgesic, antimicrobial, and other biological activities. These compounds are often explored for their cyclooxygenase inhibition properties and their effectiveness in various therapeutic areas, including pain management and inflammation reduction. The synthesis of novel heterocycles derived from natural products or through novel synthetic pathways often leads to compounds with significant biological activities, highlighting the potential of these chemical frameworks in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020; Husam A. Ameen, Ahlam J. Qasir, 2017).

Antimicrobial Studies

Thiadiazole derivatives, including those incorporating the pyrazole moiety, have been investigated for their antimicrobial properties. These studies aim to design and synthesize new derivatives that exhibit antibacterial and antifungal activities, addressing the ongoing need for new antimicrobial agents to combat resistant strains of bacteria and fungi. The structural modification of thiadiazole compounds to include various functional groups can lead to enhanced antimicrobial efficacy (Husam A. Ameen, Ahlam J. Qasir, 2017).

Fluorescent Dyes and Materials Science

Compounds similar in structure to the one mentioned have been utilized in the synthesis of fluorescent dyes and materials. These compounds can exhibit interesting photophysical properties, such as fluorescence, making them useful in creating fluorescent probes for biological imaging, materials with specific light-emitting properties, and in the development of organic electronics. The synthesis of fluorescent compounds often involves the incorporation of heterocyclic moieties that can influence the photophysical characteristics of the resultant materials (Marzena Witalewska, Anna Wrona-Piotrowicz, J. Zakrzewski, 2019).

properties

IUPAC Name

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S2/c1-21-9-11(14(20-21)25-2)13(24)17-15-18-19-16(27-15)26-10-12(23)22-7-5-3-4-6-8-22/h9H,3-8,10H2,1-2H3,(H,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQKDWWNJDTFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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